

In-Depth Technical Guide: Potassium perfluoro(2-ethoxyethane)sulfonate (PFEESA)

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Compound of Interest

Compound Name:	Potassium perfluoro(2-ethoxyethane)sulfonate
Cat. No.:	B047388

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CAS Number: 117205-07-9

This technical guide provides a comprehensive overview of **Potassium perfluoro(2-ethoxyethane)sulfonate** (PFEESA), a short-chain per- and polyfluoroalkyl substance (PFAS). The information is tailored for researchers, scientists, and drug development professionals, with a focus on its physicochemical properties, experimental analysis through molecular dynamics simulations, and environmental considerations.

Physicochemical Properties

Potassium perfluoro(2-ethoxyethane)sulfonate is a fluorinated surfactant. A summary of its key physicochemical properties is presented below.

Property	Value	Reference
CAS Number	117205-07-9	[1] [2]
Molecular Formula	C4F9KO4S	[1] [2]
Molecular Weight	354.19 g/mol	[1] [2]
Synonyms	Potassium 1,1,2,2-tetrafluoro-2-(perfluoroethoxy)ethanesulfonate, PESK	[3]

Experimental Protocols: Molecular Dynamics (MD) Simulation

Detailed experimental information for PFEESA is limited in publicly available literature. However, a notable study investigated its behavior at the water/gas interface using molecular dynamics simulations. This section outlines the typical methodology for such an experiment.^[3]

Objective: To simulate the distribution and orientation of PFEESA ions at a water/gas interface to understand its surfactant properties.

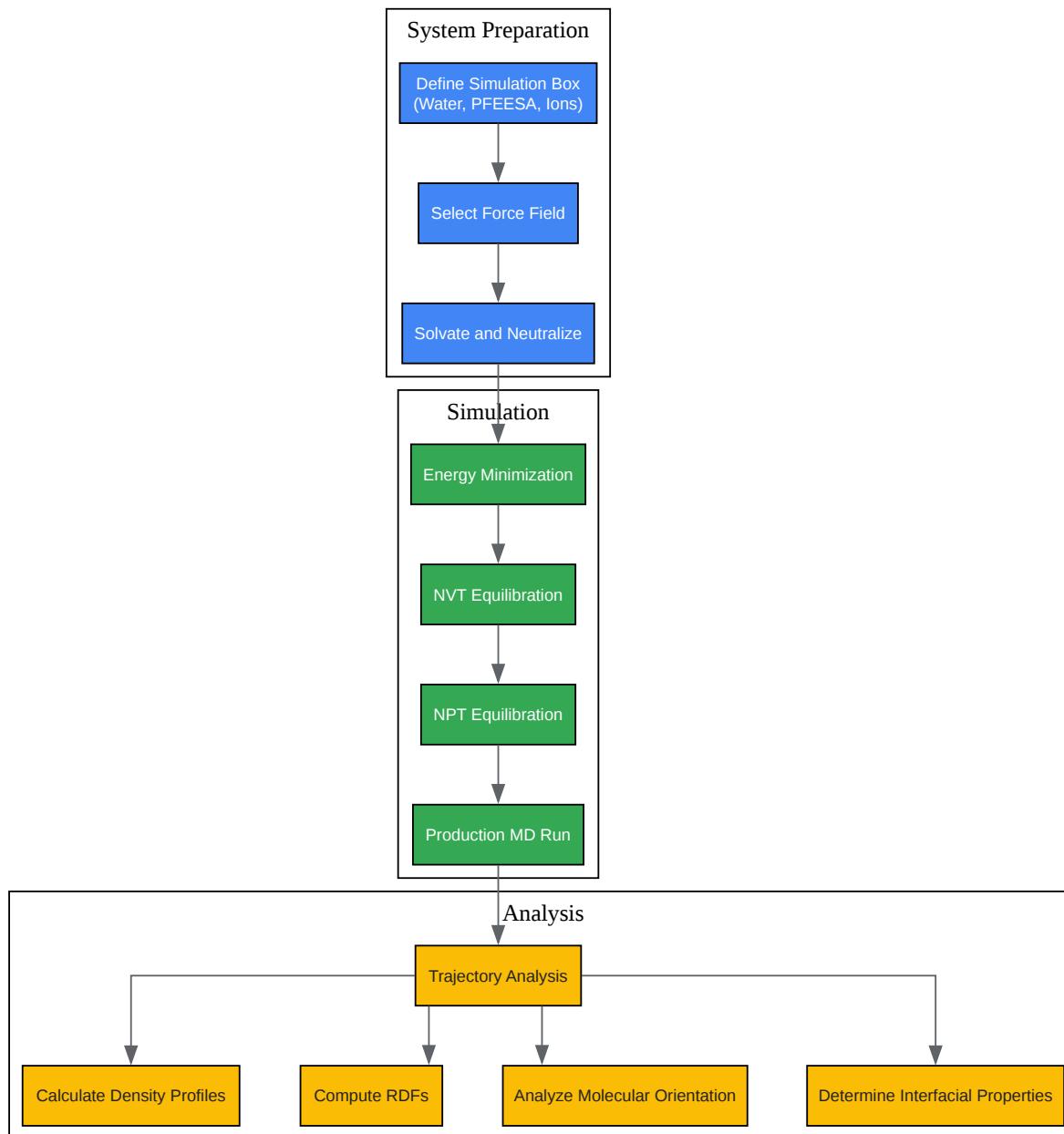
Methodology:

- **System Setup:**
 - A simulation box is constructed containing a layer of water molecules.
 - **Potassium perfluoro(2-ethoxyethane)sulfonate** (PFEESA) molecules are randomly distributed within the water layer.
 - A vacuum layer (representing the gas phase) is added on top of the water layer.
 - The system is neutralized by adding an appropriate number of potassium counter-ions (K⁺).
- **Force Field Parameters:**
 - A suitable force field, such as a combination of AMBER or CHARMM for the organic anion and compatible parameters for the potassium ion and water, is selected to describe the interatomic interactions.
 - The TIP3P or SPC/E water model is commonly used for the water molecules.
- **Simulation Protocol:**
 - **Energy Minimization:** The initial system is subjected to energy minimization to relax any unfavorable atomic clashes.

- Equilibration: The system is gradually heated to the desired temperature (e.g., 298 K) and equilibrated under constant volume (NVT ensemble) followed by constant pressure (NPT ensemble) to achieve a stable state.
 - Production Run: A long simulation run (e.g., 50-100 nanoseconds) is performed under the NPT ensemble to collect data for analysis. Periodic boundary conditions are applied in all three dimensions.
- Data Analysis:
 - Density Profiles: The distribution of PFEESA anions, potassium cations, and water molecules along the axis perpendicular to the interface is calculated to observe the segregation of species.
 - Radial Distribution Functions (RDFs): RDFs are calculated to analyze the local structure and interactions between different components, such as the interaction between the sulfonate headgroup and water or the potassium ions.
 - Orientation Analysis: The orientation of the PFEESA molecules with respect to the interface is analyzed to determine the arrangement of the hydrophobic tail and hydrophilic headgroup.
 - Interfacial Tension: The surface tension of the water/gas interface can be calculated to quantify the effect of the surfactant.

Visualizations

The following diagram illustrates a generalized workflow for a molecular dynamics simulation study of a surfactant like PFEESA.

[Click to download full resolution via product page](#)**Workflow for a Molecular Dynamics Simulation Study.**

Environmental Fate and Transport of Short-Chain PFAS

Potassium perfluoro(2-ethoxyethane)sulfonate is classified as a short-chain PFAS. The environmental behavior of these substances is of significant interest.

Short-chain PFAS, like PFEESA, are characterized by their high mobility in soil and water.^[4] Their chemical structure, featuring a strong carbon-fluorine bond, makes them extremely persistent in the environment, as they are resistant to both abiotic and biotic degradation.^[4] This persistence can lead to the contamination of water resources.^[4] Due to their properties, once released, they are likely to remain in the environment for extended periods.^[4]

It is important to note that while general trends for short-chain PFAS are established, the specific environmental fate and transport of PFEESA may have unique characteristics that require further investigation.

Limitations and Future Directions

This technical guide is constrained by the limited availability of published research specifically on **Potassium perfluoro(2-ethoxyethane)sulfonate**. Notably, there is a lack of information regarding its applications in drug development and its interactions with biological systems, including any potential signaling pathways.

Future research should focus on:

- Toxicological studies: To understand the potential health effects of PFEESA.
- Biodegradation and bioaccumulation studies: To better characterize its environmental impact.
- Applications-focused research: To explore its potential uses in various industries, including pharmaceuticals, and to understand its behavior in relevant biological and chemical systems.

Due to the absence of data on biological signaling pathways for PFEESA, a corresponding diagram could not be generated. The provided visualization illustrates a relevant experimental workflow instead.

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References

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